molecular formula C11H7Cl2F6NO2 B258329 N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide

N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide

Numéro de catalogue B258329
Poids moléculaire: 370.07 g/mol
Clé InChI: UIFWGNZGVFGIOO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide, also known as DCTB, is a synthetic compound that has been widely used in scientific research. DCTB is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play critical roles in many cellular processes, including signal transduction, gene expression, and cell proliferation.

Mécanisme D'action

N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide exerts its inhibitory effect on PKC by binding to the enzyme's regulatory domain, which prevents its activation by diacylglycerol and other activators. This compound also inhibits the translocation of activated PKC to the plasma membrane, where it carries out its downstream signaling functions. The inhibition of PKC by this compound has been shown to induce apoptosis in cancer cells and to protect against ischemic injury in the brain.
Biochemical and Physiological Effects:
The inhibition of PKC by this compound has been shown to have a wide range of biochemical and physiological effects. For example, this compound has been shown to inhibit the proliferation of cancer cells, to induce apoptosis in cancer cells, to protect against ischemic injury in the brain, and to improve glucose tolerance in diabetic mice. This compound has also been shown to modulate the activity of ion channels and transporters, and to affect the release of neurotransmitters in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide has several advantages for lab experiments, including its high potency and selectivity for PKC, its ability to penetrate cell membranes and to inhibit PKC in vivo, and its relative stability and solubility in aqueous solutions. However, this compound also has some limitations, including its potential toxicity and off-target effects, its relatively short half-life in vivo, and its limited availability and high cost.

Orientations Futures

There are several future directions for the study of N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide and its role in cellular signaling and disease. For example, further studies are needed to elucidate the precise mechanisms by which this compound inhibits PKC and to identify its downstream targets and signaling pathways. Additionally, the potential therapeutic applications of this compound in cancer, diabetes, and other diseases should be explored further. Finally, the development of new and more potent PKC inhibitors based on the structure of this compound may lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

Méthodes De Synthèse

The synthesis of N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide involves the reaction between 2,3-dichlorophenylacetic acid and 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanone in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The purity of this compound can be increased by recrystallization from a suitable solvent.

Applications De Recherche Scientifique

N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide has been widely used in scientific research as a tool to investigate the role of PKC in various cellular processes. PKC is a key regulator of many signaling pathways, and its dysregulation has been implicated in many diseases, including cancer, diabetes, and neurodegenerative disorders. This compound has been shown to inhibit the activity of PKC in vitro and in vivo, and its use has led to the identification of novel PKC substrates and signaling pathways.

Propriétés

Formule moléculaire

C11H7Cl2F6NO2

Poids moléculaire

370.07 g/mol

Nom IUPAC

N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide

InChI

InChI=1S/C11H7Cl2F6NO2/c12-5-2-1-3-6(8(5)13)20-7(21)4-9(22,10(14,15)16)11(17,18)19/h1-3,22H,4H2,(H,20,21)

Clé InChI

UIFWGNZGVFGIOO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CC(C(F)(F)F)(C(F)(F)F)O

SMILES canonique

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CC(C(F)(F)F)(C(F)(F)F)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.